molecular formula C12H8Cl2O4S B8411271 [(2-Acetyl-6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acid

[(2-Acetyl-6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acid

Cat. No.: B8411271
M. Wt: 319.2 g/mol
InChI Key: OJWLCGPCMGKVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-Acetyl-6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C12H8Cl2O4S and its molecular weight is 319.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8Cl2O4S

Molecular Weight

319.2 g/mol

IUPAC Name

2-[(2-acetyl-6,7-dichloro-1-benzothiophen-5-yl)oxy]acetic acid

InChI

InChI=1S/C12H8Cl2O4S/c1-5(15)8-3-6-2-7(18-4-9(16)17)10(13)11(14)12(6)19-8/h2-3H,4H2,1H3,(H,16,17)

InChI Key

OJWLCGPCMGKVSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC(=C(C(=C2S1)Cl)Cl)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 5.1 g of ethyl[(6,7-dichloro-2-acetylbenzo[b]thien-5-yl)oxy]acetate in 200 ml of 95% ethanol is added 150 ml of a 6N sodium hydroxide solution and the mixture is refluxed at 100° for 45 mins. The solvent is removed in vacuo to give a white slurry to which is added 250 ml of a 6N hydrochloric acid and 200 ml ethyl ether. The mixture is stirred for 2 hrs, filtered and the filter cake is distributed between 6N hydrochloric acid and ethyl ether. The organic layers are separated and the aqueous layers are extracted with ethyl ether. The combined organic extracts are washed, dried over anhydrous magnesium sulfate, filtered and the solvent is evaporated to give a solid. Recrystallization from acetone-hexane gives 2.2 g of [(2-acetyl-6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acid, mp 203°-205°.
Name
ethyl[(6,7-dichloro-2-acetylbenzo[b]thien-5-yl)oxy]acetate
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 5.1 g of ethyl [(6,7-dichloro-2-acetylbenzo[b]thien-5-yl)oxy]acetate in 200 ml of 95% ethanol is added 150 ml of a 6N sodium hydroxide solution and the mixture is refluxed at 100° for 45 mins. The solvent is removed in vacuo to give a white slurry to which is added 250 ml of a 6N hydrochloric acid and 200 ml ethyl ether. The mixture is stirred for 2 hrs, filtered and the filter cake is distributed between 6N hydrochloric acid and ethyl ether. The organic layers are separated and the aqueous layers are extracted with ethyl ether. The combined organic extracts are washed, dried over anhydrous magnesium sulfate, filtered and the solvent is evaporated to give a solid. Recrystallization from acetone-hexane gives 2.2 g of [(2-acetyl-6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acid, mp 203°-205°.
Name
ethyl [(6,7-dichloro-2-acetylbenzo[b]thien-5-yl)oxy]acetate
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

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